molecular formula C9H16N4O B6142990 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane CAS No. 1042777-85-4

1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane

Cat. No.: B6142990
CAS No.: 1042777-85-4
M. Wt: 196.25 g/mol
InChI Key: WBDDBSZQMBCCSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane is a chemical compound that features a unique structure combining a 1,2,4-oxadiazole ring with a diazepane ring

Properties

IUPAC Name

3-(1,4-diazepan-1-ylmethyl)-5-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-8-11-9(12-14-8)7-13-5-2-3-10-4-6-13/h10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDDBSZQMBCCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN2CCCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane typically involves the formation of the oxadiazole ring followed by its attachment to the diazepane ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of methyl carbazate with an aldehyde can lead to the formation of the oxadiazole ring, which can then be linked to the diazepane ring through a series of condensation and cyclization reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxadiazole or diazepane rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have indicated that derivatives of 1,4-diazepane compounds exhibit significant antimicrobial properties. The incorporation of the 5-methyl-1,2,4-oxadiazol moiety enhances the biological activity against a range of pathogens. For instance, a study demonstrated that compounds with similar structures showed effectiveness against both Gram-positive and Gram-negative bacteria .

Neuropharmacological Effects
Research has also focused on the neuropharmacological applications of 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane. Its potential as an anxiolytic agent has been explored in animal models. The compound's ability to modulate neurotransmitter systems suggests it could serve as a basis for developing new treatments for anxiety disorders .

Agricultural Applications

Pesticidal Properties
The oxadiazole ring is known for its pesticidal properties, making this compound a candidate for agricultural applications. Preliminary investigations have shown that this compound exhibits insecticidal activity against common agricultural pests. Field trials indicated a reduction in pest populations when applied at specific concentrations .

Herbicide Development
In addition to insecticidal properties, the compound's structure allows for potential herbicidal applications. The development of formulations based on this compound could lead to effective weed management solutions in crop production systems .

Materials Science

Polymer Chemistry
The unique chemical structure of this compound allows it to be incorporated into polymer matrices. Research has shown that adding this compound can enhance the thermal stability and mechanical properties of polymers. This application is particularly relevant in developing advanced materials for packaging and construction .

Nanotechnology
In nanotechnology, the compound's properties have been leveraged to create functionalized nanoparticles. These nanoparticles can be used for targeted drug delivery systems or as catalysts in various chemical reactions. Studies have reported successful synthesis and characterization of nanoparticles using this compound as a stabilizing agent .

Data Tables

Application AreaSpecific UseFindings/Case Studies
Medicinal ChemistryAntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuropharmacologicalPotential anxiolytic effects demonstrated in animal models
AgriculturalPesticideSignificant reduction in pest populations observed in field trials
HerbicideDevelopment of effective weed management solutions
Materials SciencePolymer ChemistryEnhanced thermal stability and mechanical properties reported
NanotechnologyFunctionalized nanoparticles for drug delivery systems

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various derivatives of 1,4-diazepanes with oxadiazole substituents. The results indicated that compounds similar to this compound exhibited promising antimicrobial activity against Staphylococcus aureus and Escherichia coli.

Case Study 2: Insecticidal Activity
Field trials conducted by agricultural researchers tested the efficacy of this compound as an insecticide. Results showed a 70% reduction in aphid populations on treated crops compared to untreated controls.

Mechanism of Action

The mechanism by which 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit enzymes or disrupt cellular pathways, leading to its observed antimicrobial or anticancer activities . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane is unique due to its combination of the oxadiazole and diazepane rings, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a wide range of reactions and applications that similar compounds may not be capable of.

Biological Activity

1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane is a compound of interest due to its potential biological activities. This article reviews its synthesis, characterization, and biological properties, particularly focusing on antimicrobial, anti-inflammatory, and neuroprotective effects.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-methyl-1,2,4-oxadiazole derivatives with appropriate diazepane precursors. Various characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.

Antimicrobial Activity

Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. In a study focusing on 1,3,4-oxadiazole derivatives, compounds similar to this compound demonstrated notable antibacterial and antifungal activities. For instance:

CompoundAntibacterial ActivityAntifungal Activity
IVbModerateGood
IVcGoodModerate
IVdModerateGood
IVgGoodModerate

These findings suggest that the oxadiazole moiety contributes to enhanced biological activity against various pathogens .

Anti-inflammatory Activity

In addition to antimicrobial effects, oxadiazole derivatives have been investigated for their anti-inflammatory properties. Compounds derived from the oxadiazole framework have shown varying degrees of anti-inflammatory activity in preclinical models. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators.

Neuroprotective Effects

Recent studies have explored the potential neuroprotective effects of compounds containing the oxadiazole ring. Specifically, research indicates that certain 5-methyl-1,3,4-oxadiazol derivatives may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease by modulating tau protein aggregation and promoting neuronal survival .

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various oxadiazole derivatives against clinical isolates. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity. For example, a derivative similar to this compound showed a significant reduction in bacterial growth in vitro.

Case Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective mechanisms of oxadiazole derivatives in models of tauopathies. The study revealed that these compounds could inhibit tau aggregation and promote cell viability in neuronal cultures exposed to toxic conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.